molecular formula C19H17NO4S B11689676 (5Z)-2-phenyl-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-phenyl-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B11689676
M. Wt: 355.4 g/mol
InChI Key: AEZAQQCEQBDAQE-PTNGSMBKSA-N
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Description

(5Z)-2-Phenyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one: is a complex organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazolone ring substituted with phenyl and trimethoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-2-Phenyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one typically involves the condensation of 2-phenyl-4,5-dihydro-1,3-thiazol-4-one with 2,3,4-trimethoxybenzaldehyde. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolone ring, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed:

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of hydroxylated thiazolone derivatives.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology: In biological research, (5Z)-2-Phenyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and inflammatory diseases.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent due to its anti-inflammatory and anticancer properties. It is being investigated for its ability to inhibit specific molecular pathways involved in disease progression.

Industry: In the industrial sector, the compound is explored for its potential use in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-Phenyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. This inhibition can disrupt key biological pathways, leading to therapeutic effects in conditions like cancer and inflammation.

Comparison with Similar Compounds

  • (5Z)-2-Phenyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one
  • (5Z)-2-Phenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one

Comparison: Compared to its analogs, (5Z)-2-Phenyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one exhibits unique properties due to the specific positioning of the methoxy groups on the aromatic ring. This positioning can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity. The unique structural features of this compound make it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C19H17NO4S

Molecular Weight

355.4 g/mol

IUPAC Name

(5Z)-2-phenyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C19H17NO4S/c1-22-14-10-9-13(16(23-2)17(14)24-3)11-15-18(21)20-19(25-15)12-7-5-4-6-8-12/h4-11H,1-3H3/b15-11-

InChI Key

AEZAQQCEQBDAQE-PTNGSMBKSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)N=C(S2)C3=CC=CC=C3)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)N=C(S2)C3=CC=CC=C3)OC)OC

Origin of Product

United States

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